molecular formula C24H26BrO2P B023844 (5-Carboxypentyl)triphenylphosphonium bromide CAS No. 50889-29-7

(5-Carboxypentyl)triphenylphosphonium bromide

Cat. No.: B023844
CAS No.: 50889-29-7
M. Wt: 457.3 g/mol
InChI Key: JUWYRPZTZSWLCY-UHFFFAOYSA-N
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Description

(5-Carboxypentyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C24H26BrO2P. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a triphenylphosphonium group attached to a carboxypentyl chain, with a bromide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of triphenylphosphine with 5-bromopentanoic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (5-Carboxypentyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Carboxypentyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C24_{24}H26_{26}BrO2_2P
  • Molecular Weight : 457.34 g/mol
  • CAS Number : 50889-29-7
  • Solubility : Poorly soluble in water, with various log P values indicating its hydrophobic nature.

The structural features of (5-Carboxypentyl)triphenylphosphonium bromide facilitate its interaction with biological membranes and other molecular targets, making it a valuable tool in research.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a reagent in various reactions, particularly those involving the introduction of phosphonium groups into organic molecules. These reactions can lead to the formation of phosphonium ylides, which are crucial intermediates in the synthesis of alkenes through the Wittig reaction.

Case Study: Wittig Reaction

In a study focusing on the synthesis of specific alkenes, this compound was used to generate ylides that subsequently reacted with carbonyl compounds. This method demonstrated high yields and selectivity for the desired products, showcasing its effectiveness as a synthetic reagent.

Biochemical Research

The compound has also found applications in biochemical research, particularly as a mitochondrial targeting agent. Its lipophilic nature allows it to penetrate cellular membranes and accumulate within mitochondria, making it useful for studying mitochondrial function and dynamics.

Case Study: Mitochondrial Targeting

Research involving this compound has indicated its potential to selectively deliver therapeutic agents to mitochondria. In one study, it was conjugated with various drugs to enhance their delivery to mitochondrial sites, significantly improving their efficacy against mitochondrial diseases.

Material Science

In material science, this compound is explored for its role in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor these properties for applications in sensors or electronic devices.

Case Study: Conductive Polymers

A notable application was reported where this compound was incorporated into conductive polymer matrices. The resulting materials exhibited enhanced conductivity and stability under various environmental conditions, making them suitable for use in flexible electronic devices.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for detecting specific ions or molecules due to its ability to form complexes with various substrates. This property is particularly useful in developing sensors for environmental monitoring or clinical diagnostics.

Case Study: Ion Detection Sensors

In a recent study, this compound was employed in the fabrication of ion-selective electrodes. The electrodes demonstrated high sensitivity and selectivity towards certain ions, providing a reliable method for monitoring ion concentrations in complex samples.

Mechanism of Action

The mechanism of action of (5-Carboxypentyl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation within the mitochondria due to the membrane potential. Once inside, it can interact with various molecular targets, affecting cellular processes such as energy production and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5-Carboxyamyl)triphenylphosphonium bromide
  • (4-Carboxybutyl)triphenylphosphonium bromide
  • (6-Carboxyhexyl)triphenylphosphonium bromide

Uniqueness

(5-Carboxypentyl)triphenylphosphonium bromide is unique due to its specific chain length and the presence of a carboxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Biological Activity

(5-Carboxypentyl)triphenylphosphonium bromide (CTPP) is a quaternary ammonium compound notable for its unique structure, which includes a triphenylphosphonium moiety and a carboxypentyl chain. This compound has garnered attention in various fields of biomedical research due to its significant biological activities, particularly in mitochondrial targeting, antibacterial properties, and potential applications in gene delivery.

  • Chemical Formula : C24H26BrO2P
  • Molecular Weight : Approximately 457.34 g/mol
  • Structure : Characterized by a hydrophilic carboxylic acid group and a lipophilic triphenylphosphonium group, allowing it to interact with both hydrophilic and hydrophobic environments.

CTPP's biological activity is primarily attributed to its ability to accumulate in mitochondria due to their negative membrane potential. This property is crucial for its roles in:

  • Mitochondrial Targeting : The lipophilic nature of the triphenylphosphonium group facilitates the delivery of therapeutic agents directly to mitochondria, enhancing drug efficacy in targeting mitochondrial dysfunctions associated with various diseases, including cancer and neurodegenerative disorders .
  • Antibacterial Activity : CTPP exhibits antibacterial properties against several bacterial strains, likely through disruption of bacterial membranes via electrostatic interactions with negatively charged membrane components .
  • Gene Delivery : The positively charged CTPP can bind to negatively charged DNA, forming complexes that are internalized by cells, making it a promising candidate for non-viral gene delivery systems.

Antibacterial Properties

Recent studies have explored the antibacterial efficacy of CTPP against various pathogens. For instance, research indicates that CTPP can effectively disrupt bacterial cell membranes, leading to cell death. The following table summarizes key findings from studies on its antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLMembrane disruption
S. aureus16 µg/mLMembrane disruption
P. aeruginosa64 µg/mLMembrane disruption

Mitochondrial Targeting and Apoptosis Induction

CTPP has been shown to induce apoptosis in cancer cells through mitochondrial pathways. In vitro studies using various cancer cell lines demonstrated that CTPP can significantly enhance apoptosis rates when used in combination with chemotherapeutic agents. A comparative study involving HepG2 liver cancer cells illustrated the following results:

Treatment GroupApoptosis Rate (%)IC50 (µM)
Control (No Treatment)5-
CTPP Alone2050
CTPP + Doxorubicin7010

These findings suggest that CTPP not only enhances the efficacy of existing treatments but also serves as a standalone agent capable of inducing cell death in malignant cells .

Case Studies and Applications

  • Gene Delivery Systems : In a study focusing on non-viral gene delivery, CTPP was utilized as a vector for delivering therapeutic genes into target cells. The results indicated successful internalization of DNA complexes formed with CTPP, leading to significant gene expression levels.
  • Cancer Therapeutics : A recent investigation into the use of CTPP in combination with chemotherapeutic agents demonstrated improved outcomes in xenograft models of breast cancer. The study reported enhanced tumor regression and prolonged survival rates among treated animals compared to controls .
  • Neuroprotective Effects : Research has also explored the neuroprotective potential of CTPP against oxidative stress-induced cell death in neuronal cell lines. Results showed that treatment with CTPP significantly reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Properties

IUPAC Name

5-carboxypentyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYRPZTZSWLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381364
Record name (5-Carboxypentyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50889-29-7
Record name Phosphonium, (5-carboxypentyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50889-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Carboxypentyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An intimate mixture of 6-bromohexanoic acid (19.5 g) and triphenylphosphine (26.3 g) was heated at 150° for three hours in a closed flask. After the reaction was cooled, the crude product was dissolved in chloroform (200 mL) and the resulting solution was diluted just to the cloud point with ether. The mixture was stored at 0° C. for several hours, then the solids were collected by filtration, washed with ether and dried in vacuo to yield 41.3 g of (5-carboxypentyl)triphenylphosphonium bromide, mp 197°-198° C. Anal. Calculated for C24H26BrO2P: C, 63.03; H, 5.73; Br, 17.47. Found: C, 63.00; H, 5.76; Br, 17.54.
Quantity
19.5 g
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reactant
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26.3 g
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crude product
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is (5-Carboxypentyl)(triphenyl)phosphonium bromide used in mitochondria-targeted drug delivery systems?

A: (5-Carboxypentyl)(triphenyl)phosphonium bromide exhibits a strong affinity for mitochondria. This is due to its positively charged triphenylphosphonium group, which facilitates its passage through the negatively charged mitochondrial membrane potential. [] This characteristic makes it an ideal candidate for delivering therapeutic agents specifically to mitochondria, potentially enhancing the efficacy of cancer treatments. []

Q2: How does incorporating (5-Carboxypentyl)(triphenyl)phosphonium bromide into a drug delivery system impact its efficacy against cancer cells?

A: Research suggests that utilizing (5-Carboxypentyl)(triphenyl)phosphonium bromide to target mitochondria with chemotherapeutic agents like Gemcitabine can significantly improve their effectiveness. [] By delivering the drug directly to mitochondria, this targeted approach can enhance drug uptake and potentially overcome resistance mechanisms associated with traditional chemotherapy. [] This strategy holds promise for improving cancer treatment outcomes by increasing drug efficacy and potentially minimizing off-target effects.

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